3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde
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Overview
Description
3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O2 and a molecular weight of 287.01 g/mol . It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
One common method involves the bromination of 2-fluoro-6-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst or an acid to facilitate the reaction.
Chemical Reactions Analysis
3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts or acids to facilitate the reactions. Major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols .
Scientific Research Applications
3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
3-bromo-2,5,6-trifluorophenol: This compound has similar substituents but lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethoxy groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYYBKTBDDPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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